シス-ジ(ベンゾニトリル)ジクロロ白金(II)

説明

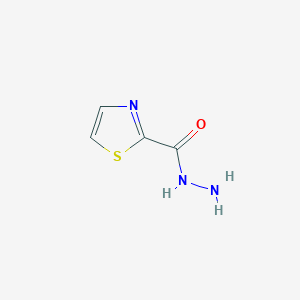

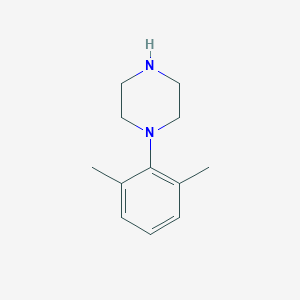

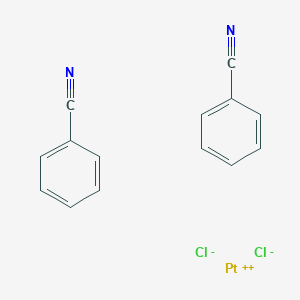

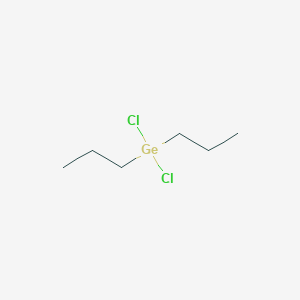

Cis-Di(benzonitrile)dichloroplatinum (II), commonly known as cisplatin, is a widely used chemotherapy drug with a long history of success in treating cancer. Cisplatin is a complex coordination compound composed of a central platinum atom bound to two nitrogen atoms and two chloride atoms. It has been used in medicine since the 1970s and has become a cornerstone of cancer treatment due to its effectiveness in killing cancer cells.

科学的研究の応用

異性化研究

シス-ジ(ベンゾニトリル)ジクロロ白金(II)は、異性化に関連する研究で使用されてきました。 . 白金(II)塩化物をベンゾニトリルと反応させると、温度によって異なる割合でシス異性体とトランス異性体の混合物として生成します。 . クロマトグラフィーで分離した異性体の構造は、双極子モーメントと赤外線データに基づいて同定されました。 .

癌治療

シス-ジ(ベンゾニトリル)ジクロロ白金(II)は、癌治療に潜在的な用途があります。 . この化合物は、PD-1に結合することでPD-1/PD-L1相互作用を阻害することがわかっています。 . この相互作用は、免疫寛容と免疫抑制に重要な役割を果たしています。 . この相互作用を阻害することで、この化合物は、癌細胞に対する体の免疫応答を潜在的に強化する可能性があります。 .

不斉ヒドロホルミル化反応の触媒

この化合物は、不斉ヒドロホルミル化反応の触媒として作用することができます。 . ヒドロホルミル化は、アルケンからアルデヒドを工業的に製造する重要なプロセスです。 .

アリル化反応の触媒

作用機序

Target of Action

It’s known that platinum compounds often target dna in cells, causing cross-linking and subsequent disruption of dna replication and transcription .

Mode of Action

It’s known that platinum compounds generally interact with their targets by forming covalent bonds, leading to changes in the structure and function of the target molecules .

Biochemical Pathways

cis-Di(benzonitrile)dichloroplatinum (II) is known to act as a catalyst in several reactions, including asymmetric hydroformylation reactions, allylation reactions, carbene insertion into O-H bonds of alcohols, cyclopropanation reactions, and hydrosilylation reactions . These reactions are part of various biochemical pathways, and their downstream effects can include the synthesis of new compounds and the alteration of existing ones.

Pharmacokinetics

The bioavailability of such compounds can be influenced by factors such as their solubility, stability, and the presence of transport proteins .

Result of Action

Given its role as a catalyst in various reactions, it can be inferred that this compound may facilitate the formation of new compounds and alter the structure of existing ones .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the activity and stability of this compound .

Safety and Hazards

将来の方向性

Due to the inherent limitations of antibodies, great efforts have been devoted to developing small-molecule PD-1/PD-L1 signaling pathway inhibitors . The ability of cis-Di(benzonitrile)dichloroplatinum (II) to interrupt PD-1/PD-L1 interaction by binding to PD-1 makes it a promising candidate for future research in this area .

生化学分析

Biochemical Properties

The reaction of platinum(II) chloride with neat benzonitrile results in the formation of cis-Di(benzonitrile)dichloroplatinum (II) as a mixture of cis and trans isomers . The geometry of these isomers can be identified based on dipole-moment and IR data .

Cellular Effects

cis-Di(benzonitrile)dichloroplatinum (II) has been found to interrupt the PD-1/PD-L1 interaction, a key pathway in immune tolerance and exhaustion . This interaction plays a significant role in the function of various cells and cellular processes .

Molecular Mechanism

The molecular mechanism of cis-Di(benzonitrile)dichloroplatinum (II) involves binding to PD-1, thereby disturbing the PD-1/PD-L1 interaction . This interaction is crucial in immune checkpoint signaling, and its disruption can lead to changes in gene expression and cellular function .

Dosage Effects in Animal Models

Preliminary studies suggest that it may have a significant impact on the growth of colorectal cancer xenografts .

特性

IUPAC Name |

benzonitrile;platinum(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJRCRIROYMRKA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.[Cl-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164090 | |

| Record name | Bis(benzonitrile)dichloroplatinum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15617-19-3, 14873-63-3 | |

| Record name | (SP-4-2)-Bis(benzonitrile)dichloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15617-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(benzonitrile)dichloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14873-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum (II), bis(benzonitrile)dichloro-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015617193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(benzonitrile)dichloroplatinum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B93939.png)